

# An In-depth Technical Guide to 5-Bromo-1-ethylpyridin-2(1H)-one

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## Compound of Interest

Compound Name: 5-Bromo-1-ethylpyridin-2(1H)-one

Cat. No.: B1340731

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This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **5-Bromo-1-ethylpyridin-2(1H)-one**. Although specific experimental data for this compound is not extensively available in peer-reviewed literature, this document compiles relevant information from chemical suppliers and analogous compounds to serve as a valuable resource for researchers.

## Core Compound Data

**5-Bromo-1-ethylpyridin-2(1H)-one** is a halogenated pyridinone derivative. The presence of the bromine atom and the ethyl group on the pyridinone ring suggests its potential as a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrNO	[1]
Molecular Weight	202.05 g/mol	[1]
CAS Number	63785-87-5	[1]
Synonyms	5-Bromo-1-ethylpyridin-2-one	[1]
SMILES	<chem>CCN1C=C(C=CC1=O)Br</chem>	[1]
Purity	≥96%	[1]
Storage	Room Temperature	[1]

## Experimental Protocols

While a specific, detailed synthesis protocol for **5-Bromo-1-ethylpyridin-2(1H)-one** is not readily available in the searched literature, a plausible synthetic route can be extrapolated from methods used for similar substituted pyridines. The following protocol is a representative example based on the synthesis of related bromo-pyridine derivatives.

### Synthesis of **5-Bromo-1-ethylpyridin-2(1H)-one** (Hypothetical Protocol)

This procedure is based on the N-alkylation of a pyridinone precursor.

Materials:

- 5-Bromo-2(1H)-pyridone
- Ethyl iodide or Bromoethane
- A suitable base (e.g., sodium hydride, potassium carbonate)
- Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
- Drying agent (e.g., magnesium sulfate, sodium sulfate)
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

#### Procedure:

- To a solution of 5-Bromo-2(1H)-pyridone in anhydrous DMF, add a suitable base (e.g., 1.2 equivalents of sodium hydride) portion-wise at 0 °C under an inert atmosphere.
- Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.
- Add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, **5-Bromo-1-ethylpyridin-2(1H)-one**.

#### Characterization Protocols:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the pyridinone ring.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the ethyl group and the pyridinone ring. The carbon attached to the bromine atom will appear at a characteristic chemical shift.
- Mass Spectrometry (MS):

- Electrospray ionization (ESI) or another soft ionization technique would be used to determine the molecular weight of the compound. The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for  $[M]^+$  and  $[M+2]^+$ ).

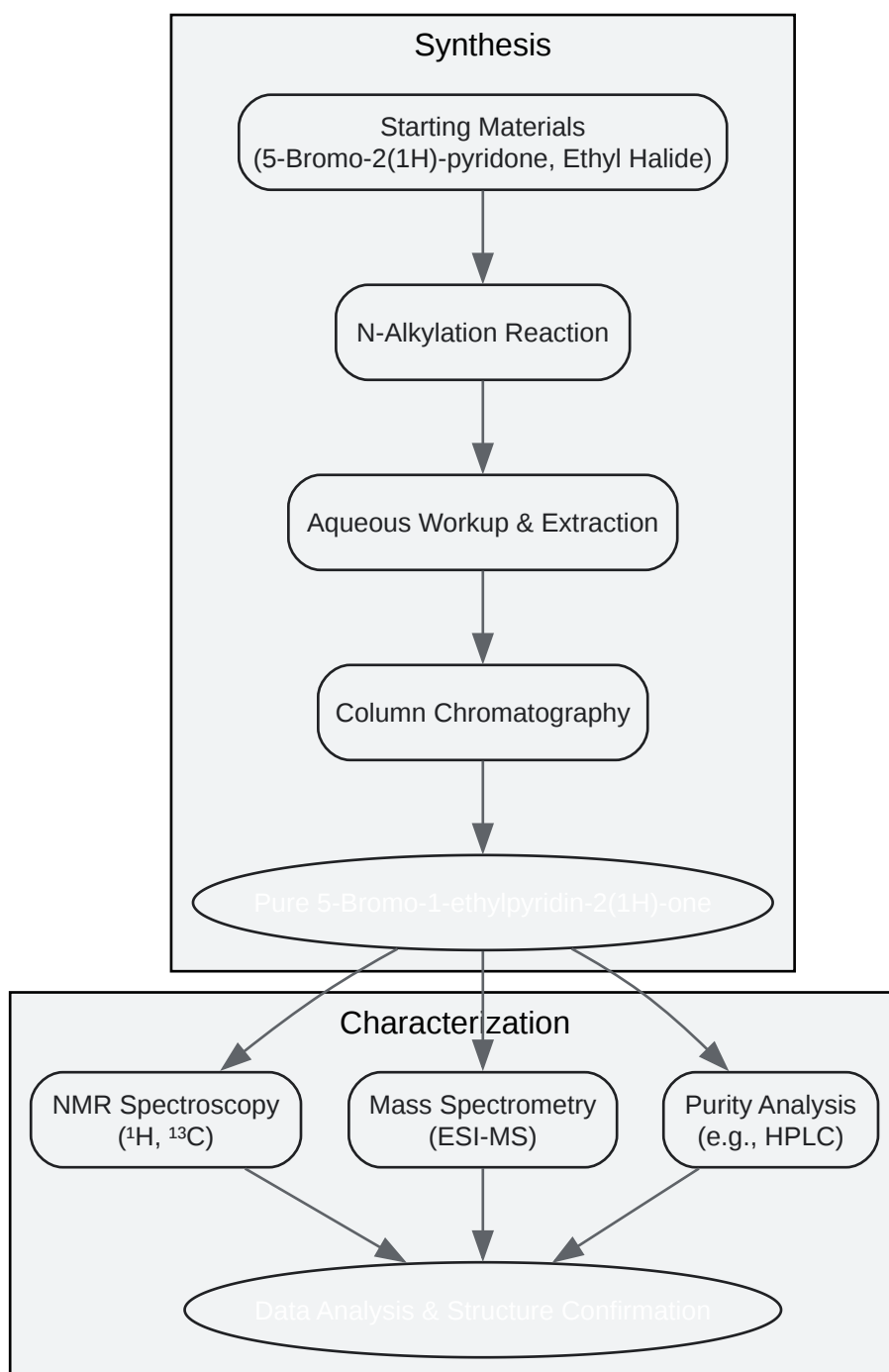
## Potential Biological Significance

While the biological activity of **5-Bromo-1-ethylpyridin-2(1H)-one** has not been explicitly detailed in the available literature, related bromo-substituted heterocyclic compounds have shown a range of biological activities. For instance, various bromo-substituted indole and pyridine derivatives have demonstrated anti-angiogenic, anti-proliferative, and antimicrobial activities.<sup>[2][3]</sup> Specifically, some phenethyl-5-bromopyridyl thiourea compounds have been investigated as anti-HIV agents with antioxidant properties.<sup>[4]</sup> These findings suggest that **5-Bromo-1-ethylpyridin-2(1H)-one** could be a valuable scaffold for the discovery of new therapeutic agents.

## Visualizations

### Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of **5-Bromo-1-ethylpyridin-2(1H)-one**.



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Caption: A general experimental workflow for the synthesis and characterization of **5-Bromo-1-ethylpyridin-2(1H)-one**.

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